An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Fenbutatin Oxide-d30
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Fenbutatin Oxide-d30
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Fenbutatin oxide-d30, an isotopically labeled analogue of the acaricide Fenbutatin oxide. Given the absence of a published synthesis for this specific isotopologue, this document outlines a feasible, multi-step approach based on well-established chemical principles and analogous reactions from the scientific literature. The guide includes detailed experimental protocols, representative quantitative data, and visualizations of the synthetic pathway and experimental workflows.
The "d30" designation suggests the replacement of thirty hydrogen atoms with deuterium. In the structure of Fenbutatin oxide, bis[tris(2-methyl-2-phenylpropyl)tin] oxide, there are six 2-methyl-2-phenylpropyl (neophyl) groups. Each neophyl group contains two methyl groups and one methylene group, totaling eight aliphatic hydrogens. A labeling pattern targeting the five hydrogens on each of the six phenyl rings (6 x 5 = 30) is a plausible interpretation for "Fenbutatin oxide-d30". This guide will therefore focus on a synthetic route commencing with deuterated benzene.
Proposed Synthetic Pathway
The synthesis of Fenbutatin oxide-d30 can be envisioned as a four-stage process, beginning with the preparation of a deuterated neophyl precursor, followed by the formation of a Grignard reagent, its reaction with tin tetrachloride, and subsequent hydrolysis to the final product.
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Stage 1: Synthesis of Neophyl-d5 Chloride. This stage involves the Friedel-Crafts alkylation of benzene-d6 with methallyl chloride to introduce the neophyl backbone. A subsequent de-deuteronation during workup will yield the desired neophyl-d5 chloride.
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Stage 2: Formation of Neophyl-d5 Magnesium Chloride. The deuterated neophyl chloride is converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent.
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Stage 3: Synthesis of Tris(neophyl-d5)tin Chloride. The neophyl-d5 Grignard reagent is reacted with tin(IV) chloride. The stoichiometry is controlled to favor the formation of the tri-substituted tin compound.
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Stage 4: Hydrolysis to Fenbutatin oxide-d30. The tris(neophyl-d5)tin chloride is hydrolyzed under basic conditions to yield the final product, bis[tris(2-methyl-2-(phenyl-d5)propyl)tin] oxide (Fenbutatin oxide-d30).
The overall synthetic scheme is depicted below.
Experimental Protocols
The following protocols are based on established procedures for analogous non-deuterated syntheses and are adapted for the preparation of the deuterated target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of Neophyl-d5 Chloride
This procedure is adapted from the synthesis of neophyl chloride.[1][2]
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Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The apparatus is dried in an oven and cooled under a stream of dry nitrogen.
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Reaction Mixture Preparation: The flask is charged with benzene-d6 (high isotopic purity, e.g., >99.5 atom % D) and concentrated sulfuric acid. The mixture is stirred and cooled to 20°C in a water bath.
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Addition of Alkylating Agent: Methallyl chloride is added dropwise from the dropping funnel over several hours, maintaining the temperature at 20°C with vigorous stirring.
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Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour. The mixture is then transferred to a separatory funnel, and the sulfuric acid layer is removed. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield neophyl-d5 chloride.
Protocol 2: Preparation of Neophyl-d5 Magnesium Chloride (Grignard Reagent)
This protocol follows general procedures for the preparation of Grignard reagents.[3][4]
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Apparatus Setup: A two-necked round-bottom flask is fitted with a reflux condenser and an addition funnel, both protected with calcium chloride drying tubes. The flask is charged with magnesium turnings. The entire apparatus is flame-dried under a nitrogen atmosphere and cooled to room temperature.
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Initiation of Reaction: Anhydrous diethyl ether is added to the flask to cover the magnesium. A small amount of the neophyl-d5 chloride solution in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which may require gentle warming or the addition of a small crystal of iodine.
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Grignard Reagent Formation: Once the reaction has started, the remaining solution of neophyl-d5 chloride is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
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Storage and Use: The resulting Grignard reagent is a grayish solution and should be used immediately in the next step.
Protocol 3: Synthesis of Tris(neophyl-d5)tin Chloride
This procedure is based on the general synthesis of tetraalkyltin compounds, adapted for the preparation of a tri-substituted tin halide.[5]
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Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, under a nitrogen atmosphere.
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Reaction Mixture Preparation: The flask is charged with a solution of tin(IV) chloride in anhydrous toluene and cooled to -10°C in an ice-salt bath.
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Addition of Grignard Reagent: The freshly prepared neophyl-d5 magnesium chloride solution is added dropwise from the addition funnel, maintaining the temperature below 0°C. A 3:1 molar ratio of Grignard reagent to tin(IV) chloride should be used.
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Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with toluene.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tris(neophyl-d5)tin chloride.
Protocol 4: Hydrolysis to Fenbutatin oxide-d30
This final step is a basic hydrolysis of the triorganotin halide.[6][7]
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Hydrolysis Reaction: The crude tris(neophyl-d5)tin chloride is dissolved in a suitable organic solvent, such as diethyl ether or toluene. An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously at room temperature for several hours.
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Product Isolation: The organic layer is separated, washed with water until neutral, and then with brine.
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Purification and Characterization: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Fenbutatin oxide-d30 as a solid. The product can be further purified by recrystallization. The isotopic purity and identity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.
Quantitative Data
The following tables summarize representative quantitative data for the proposed synthetic steps. This data is based on typical yields and purities reported in the literature for analogous, non-deuterated reactions and deuteration procedures. Actual results may vary.
Table 1: Representative Yields for the Synthesis of Fenbutatin oxide-d30
| Reaction Stage | Product | Representative Yield (%) | Reference(s) for Analogy |
| Stage 1 | Neophyl-d5 Chloride | 70-80 | [1][2] |
| Stage 2 | Neophyl-d5 Magnesium Chloride | >90 (assumed for in situ use) | [3][4] |
| Stage 3 | Tris(neophyl-d5)tin Chloride | 60-70 | [5] |
| Stage 4 | Fenbutatin oxide-d30 | >90 | [6][7] |
Table 2: Expected Isotopic Purity
| Compound | Expected Isotopic Purity (atom % D) | Analytical Method | Reference(s) for Analogy |
| Benzene-d6 (starting material) | >99.5 | NMR, MS | [8] |
| Neophyl-d5 Chloride | >99 (on the phenyl ring) | NMR, MS | [9][10] |
| Fenbutatin oxide-d30 | >98 (on the phenyl rings) | HRMS | [9][10] |
Visualizations
The following diagrams illustrate the experimental workflow for a key stage of the synthesis.
This technical guide provides a robust framework for the synthesis of Fenbutatin oxide-d30. Researchers undertaking this synthesis should pay careful attention to anhydrous reaction conditions, particularly during the Grignard reagent formation and its subsequent reaction with tin tetrachloride. The successful execution of this synthetic route will provide a valuable isotopically labeled standard for use in metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. gelest.com [gelest.com]
- 8. synmr.in [synmr.in]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
